molecular formula C16H16N8O B2503937 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone CAS No. 1798487-82-7

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone

Cat. No. B2503937
CAS RN: 1798487-82-7
M. Wt: 336.359
InChI Key: MFFWDGQWXZCLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a hybrid structure containing 1,2,4-triazole, pyrimidine, piperazine, and pyridine moieties . Compounds with similar structures have been synthesized and evaluated for their anticancer activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have been successfully synthesized . Their structures were established by NMR and MS analysis .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on similar compounds, such as dipeptidyl peptidase IV inhibitors, has provided insights into their pharmacokinetics and metabolism in mammals, including humans. These studies often explore absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding the potential therapeutic applications of new drugs (Sharma et al., 2012).

Antagonistic Activities

Compounds with structures incorporating elements like triazoles and piperazines have been evaluated for their antagonistic activities against various receptors, such as 5-HT2 receptors. Such activities are critical for developing new treatments for disorders like depression, anxiety, and schizophrenia (Watanabe et al., 1992).

Antibacterial Properties

Research into piperazinyl oxazolidinone derivatives, which are structurally related to the compound , has revealed potent antibacterial properties, especially against gram-positive pathogens. These findings are significant for developing new antibiotics in an era of increasing antibiotic resistance (Tucker et al., 1998).

Antineoplastic Potential

The structural motifs in the compound are similar to those in flumatinib, a novel tyrosine kinase inhibitor explored for treating chronic myelogenous leukemia (CML). The study of such compounds helps in understanding their metabolism in humans and can lead to the development of new cancer therapies (Gong et al., 2010).

Anticonvulsant Properties

Compounds with similar structural frameworks have been investigated for their anticonvulsant properties, contributing to the development of new treatments for epilepsy and other seizure disorders. The structural and electronic properties of such compounds are often correlated with their pharmacological activities (Georges et al., 1989).

Antimicrobial and Antiproliferative Effects

Further research into derivatives of pyrido[1,2-a]pyrimidin-4-one has shown promising antimicrobial and antiproliferative effects against various human cancer cell lines, indicating potential applications in developing antimicrobial agents and cancer therapeutics (Mallesha et al., 2012).

Mechanism of Action

properties

IUPAC Name

pyridin-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-16(13-2-1-3-17-9-13)23-6-4-22(5-7-23)14-8-15(20-11-19-14)24-12-18-10-21-24/h1-3,8-12H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFWDGQWXZCLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.